molecular formula C11H13NO4 B13604975 Ethyl 2-methyl-5-nitrophenylacetic acid

Ethyl 2-methyl-5-nitrophenylacetic acid

Cat. No.: B13604975
M. Wt: 223.22 g/mol
InChI Key: HPUHCZPTNPQBCS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-nitrophenylacetic acid can be achieved through several methods. One common approach involves the nitration of ethyl 2-methylphenylacetic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-nitrophenylacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: Ethyl 2-methyl-5-aminophenylacetic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Esterification: Ethyl esters of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-methyl-5-nitrophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-nitrophenylacetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical processes .

Comparison with Similar Compounds

Ethyl 2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:

    Ethyl 2-methylphenylacetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl 5-nitrophenylacetic acid: Lacks the methyl group, which may affect its steric and electronic properties.

    2-Methyl-5-nitrophenylacetic acid: Lacks the ethyl ester group, influencing its solubility and reactivity.

The presence of both the nitro and methyl groups in this compound makes it unique in terms of its chemical and biological properties .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)butanoic acid

InChI

InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

HPUHCZPTNPQBCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O

Origin of Product

United States

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